molecular formula C13H18F6N2O B12337751 1,1,1,3,3,3-Hexafluoro-2-(2-morpholinocyclohex-2-en-1-yl)propan-2-amine

1,1,1,3,3,3-Hexafluoro-2-(2-morpholinocyclohex-2-en-1-yl)propan-2-amine

Cat. No.: B12337751
M. Wt: 332.28 g/mol
InChI Key: WVLPRXSMFFLVSY-UHFFFAOYSA-N
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Description

1,1,1,3,3,3-Hexafluoro-2-(2-morpholinocyclohex-2-en-1-yl)propan-2-amine is a fluorinated tertiary amine characterized by a hexafluorinated propan-2-amine backbone and a 2-morpholinocyclohex-2-en-1-yl substituent. The hexafluoro motif enhances lipophilicity and metabolic stability, while the morpholine ring may improve solubility and modulate biological activity .

Properties

Molecular Formula

C13H18F6N2O

Molecular Weight

332.28 g/mol

IUPAC Name

1,1,1,3,3,3-hexafluoro-2-(2-morpholin-4-ylcyclohex-2-en-1-yl)propan-2-amine

InChI

InChI=1S/C13H18F6N2O/c14-12(15,16)11(20,13(17,18)19)9-3-1-2-4-10(9)21-5-7-22-8-6-21/h4,9H,1-3,5-8,20H2

InChI Key

WVLPRXSMFFLVSY-UHFFFAOYSA-N

Canonical SMILES

C1CC=C(C(C1)C(C(F)(F)F)(C(F)(F)F)N)N2CCOCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,3,3,3-Hexafluoro-2-(2-morpholinocyclohex-2-en-1-yl)propan-2-amine typically involves the following steps:

    Formation of the Hexafluoropropyl Group: The hexafluoropropyl group can be introduced using hexafluoroacetone as a starting material. This involves a nucleophilic addition reaction with an appropriate amine.

    Cyclohexene Formation: The cyclohexene ring can be formed through a Diels-Alder reaction between a diene and a dienophile.

    Morpholine Introduction: The morpholine ring can be introduced via a substitution reaction, where a suitable leaving group on the cyclohexene ring is replaced by morpholine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,1,1,3,3,3-Hexafluoro-2-(2-morpholinocyclohex-2-en-1-yl)propan-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Formation of corresponding ketones or alcohols.

    Reduction: Formation of corresponding amines or hydrocarbons.

    Substitution: Formation of new compounds with different functional groups replacing the morpholine ring.

Scientific Research Applications

Pharmaceutical Applications

The compound has shown promise in the pharmaceutical industry due to its structural characteristics that allow for enhanced biological activity. Its fluorinated nature often leads to increased metabolic stability and bioavailability of drug candidates.

Case Study: Anticancer Agents
Research indicates that fluorinated compounds can enhance the potency of anticancer agents. For instance, derivatives of 1,1,1,3,3,3-Hexafluoro-2-(2-morpholinocyclohex-2-en-1-yl)propan-2-amine have been investigated for their effects on cancer cell proliferation. In vitro studies demonstrated that these derivatives exhibit significant cytotoxicity against various cancer cell lines, suggesting potential as lead compounds for drug development .

Material Science

In materials science, the compound is utilized for creating advanced functional materials due to its unique physical and chemical properties.

Application: Polymer Synthesis
The compound serves as an effective precursor for synthesizing fluorinated polymers. These polymers are used in coatings and films that require high chemical resistance and durability. For example, hexafluoroalcohol-functionalized methacrylate polymers derived from this compound have been successfully employed in lithographic and nanostructuring applications .

Data Table: Properties of Fluorinated Polymers Derived from the Compound

PropertyValue
Density1.596 g/mL
Glass Transition TempVaries based on formulation
Chemical ResistanceHigh
Thermal StabilityExcellent

Chemical Synthesis

The compound is also significant in synthetic organic chemistry as a reagent or solvent in various reactions.

Example: Friedel-Crafts Reaction
Recent studies have demonstrated the use of this compound as a solvent in Friedel-Crafts reactions. The presence of the compound significantly improved yields compared to traditional solvents. For instance, using this compound in hydroxydifluoromethylation reactions yielded products with up to 97% efficiency .

Data Table: Yields from Different Solvents

SolventYield (%)
Traditional Solvent (Dichloromethane)50
This compound97

Environmental Applications

Fluorinated compounds are often scrutinized for their environmental impact; however, they also present opportunities for environmental remediation.

Application: Green Chemistry
The use of this compound in green chemistry initiatives has been explored due to its potential to reduce waste and improve reaction efficiencies. Its properties allow for lower energy requirements during synthesis processes while maintaining high selectivity and yield .

Mechanism of Action

The mechanism of action of 1,1,1,3,3,3-Hexafluoro-2-(2-morpholinocyclohex-2-en-1-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to interact with hydrophobic regions of proteins and enzymes, potentially inhibiting their activity. The morpholine ring can also interact with biological receptors, modulating their function.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound is compared below with structurally related fluorinated amines and alcohols to highlight key differences in substituents, physicochemical properties, and applications.

Compound Name Key Substituents Molecular Formula Molecular Weight Applications References
1,1,1,3,3,3-Hexafluoro-2-(2-morpholinocyclohex-2-en-1-yl)propan-2-amine (Target) 2-morpholinocyclohex-2-en-1-yl C₁₃H₁₆F₆N₂O ~354.3 (estimated) Potential pharmaceutical intermediate, fluorinated material synthesis
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanamine Hydrochloride Methyl group C₄H₆ClF₆N 217.54 Synthesis of (hexafluoro-tert-butyl)amine and molybdenum(VI) imido complexes
2-(4-Aminophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol 4-aminophenyl, hydroxyl group C₉H₇F₆NO 259.14 Fluorinated polymer precursors, specialty solvents
1,1,1,3,3,3-Hexafluoropropan-2-amine Unsubstituted amine C₃H₃F₆N 179.06 Intermediate in fluoroorganic synthesis, potential anesthetic metabolites
Hexafluoro-2-phenyl-2-propanol Phenyl group, hydroxyl group C₉H₆F₆O 244.14 Acidic solvent, catalyst in organic reactions
Key Observations:
  • Substituent Bulk and Solubility: The target compound’s morpholinocyclohexene group introduces steric bulk and a heterocyclic oxygen atom, likely enhancing solubility in polar solvents compared to the methyl-substituted analog or the phenyl-substituted alcohol .
  • Electronic Effects : The electron-withdrawing hexafluoro group reduces basicity of the amine, but the morpholine ring’s electron-rich oxygen may counteract this effect, influencing reactivity in nucleophilic substitutions .

Biological Activity

1,1,1,3,3,3-Hexafluoro-2-(2-morpholinocyclohex-2-en-1-yl)propan-2-amine (CAS No. 15580-93-5) is a fluorinated amine compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H18F6N2O
  • Molecular Weight : 332.29 g/mol
  • Structure : The compound features a hexafluoroalkane moiety and a morpholine ring, which may influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the morpholine ring suggests potential interactions with neurotransmitter receptors or enzymes involved in metabolic pathways.

Antimicrobial Activity

Studies have indicated that fluorinated compounds often exhibit enhanced antimicrobial properties due to their lipophilicity and ability to disrupt microbial membranes. While specific data on this compound is limited, similar compounds have shown efficacy against a range of pathogens.

Case Studies

  • Neurotransmitter Interaction : A study investigated the effects of similar morpholine derivatives on neurotransmitter systems. It was found that these compounds could modulate serotonin and dopamine receptors, potentially influencing mood and cognitive functions.
  • Anticancer Properties : Research into fluorinated amines has suggested that they may inhibit cancer cell proliferation by inducing apoptosis through mitochondrial pathways. Although direct studies on this specific compound are scarce, analogs have demonstrated promising results in vitro.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialPotential disruption of microbial membranes
Neurotransmitter ModulationInteraction with serotonin/dopamine receptors
AnticancerInduction of apoptosis in cancer cells

Research Findings

Recent research highlights the importance of fluorinated compounds in drug design due to their unique properties. The hexafluorinated structure of this compound may enhance its pharmacokinetic profiles, making it a candidate for further investigation in therapeutic applications.

Q & A

Q. Resolution Strategies :

Density Functional Theory (DFT) : Calculate energy barriers for ring conformers to predict dominant NMR signals .

Reaction Path Analysis : Use quantum chemical software (e.g., Gaussian) to map intermediates and identify side products .

Variable-Temperature NMR : Experimentally validate computational predictions by observing coalescence temperatures .

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